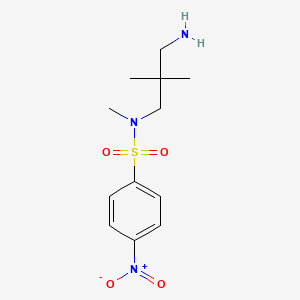
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a nitro group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3-amino-2,2-dimethylpropionamide, which can be synthesized from hydroxymethyl trimethylacetic acid through esterification, protection, and ammonolysis
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. Key steps include the use of readily available raw materials, efficient reaction conditions, and purification techniques to ensure the final product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Iron powder, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,2-dimethylpropionamide: Shares the amino and dimethylpropyl groups but lacks the nitrobenzene sulfonamide group.
N-(3-Amino-2,2-dimethylpropyl)-N-methylpropanamide: Similar structure but with different functional groups.
Uniqueness
The presence of the nitrobenzene sulfonamide group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H19N3O4S |
|---|---|
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
N-(3-amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,8-13)9-14(3)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7H,8-9,13H2,1-3H3 |
InChI-Schlüssel |
BUVYCMMVPRGGES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


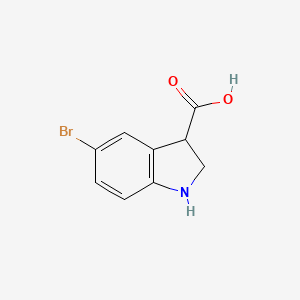
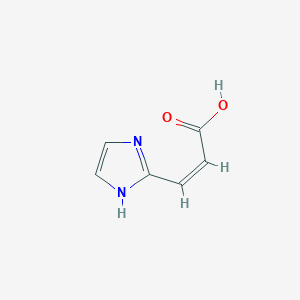


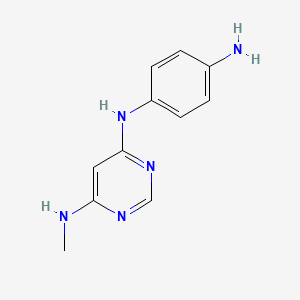
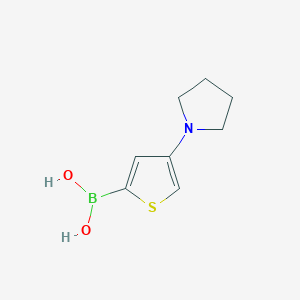
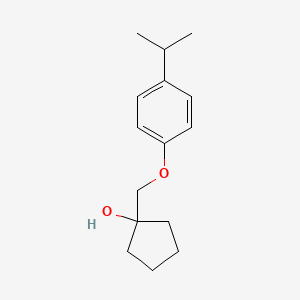
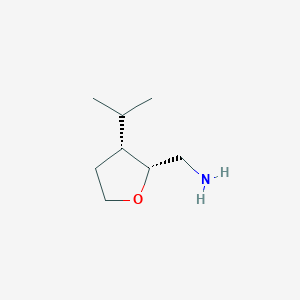
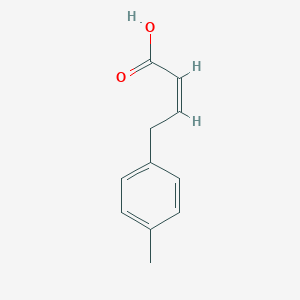
![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)


![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid](/img/structure/B13342179.png)
